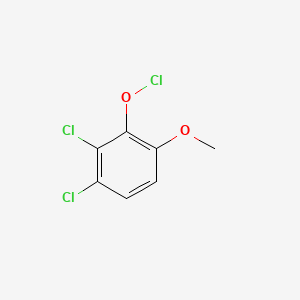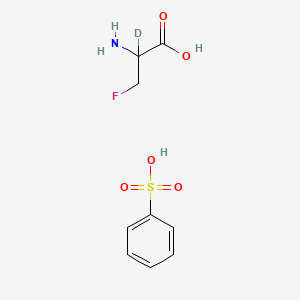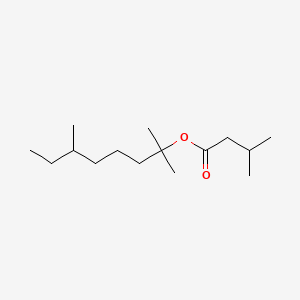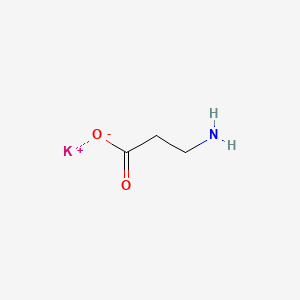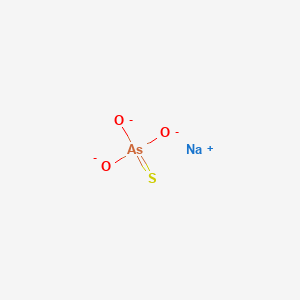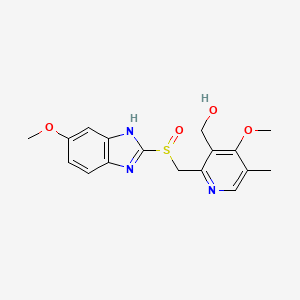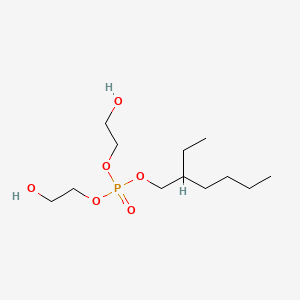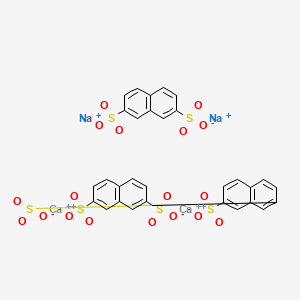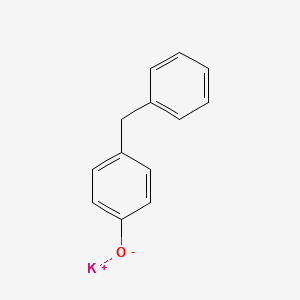
Potassium p-benzylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium p-benzylphenolate is an organic compound with the molecular formula C13H11KO. It is a potassium salt of p-benzylphenol, where the potassium ion is bonded to the phenolate oxygen atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Potassium p-benzylphenolate can be synthesized through the reaction of p-benzylphenol with potassium hydroxide. The reaction typically involves dissolving p-benzylphenol in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where p-benzylphenol and potassium hydroxide are combined under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Potassium p-benzylphenolate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenolate ion can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzylphenol derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of benzylphenol.
科学研究应用
Potassium p-benzylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding phenolic compound interactions.
Medicine: Research into its potential therapeutic applications, including its antioxidant properties, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of potassium p-benzylphenolate involves its ability to act as a nucleophile due to the presence of the phenolate ion. The phenolate ion can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions and its applications in organic synthesis.
相似化合物的比较
Potassium phenolate: Similar in structure but lacks the benzyl group.
Sodium p-benzylphenolate: Similar but with sodium instead of potassium.
Potassium 2-benzylphenolate: Similar but with the benzyl group in a different position.
Uniqueness: Potassium p-benzylphenolate is unique due to the specific positioning of the benzyl group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
属性
CAS 编号 |
85712-11-4 |
|---|---|
分子式 |
C13H11KO |
分子量 |
222.32 g/mol |
IUPAC 名称 |
potassium;4-benzylphenolate |
InChI |
InChI=1S/C13H12O.K/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9,14H,10H2;/q;+1/p-1 |
InChI 键 |
LVWLHNMRKLARRE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


